rac Fosfomycin-13C3 Benzylamine Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

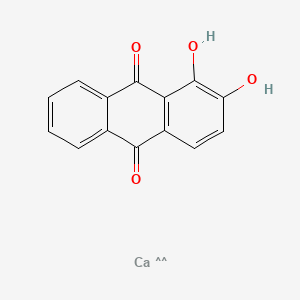

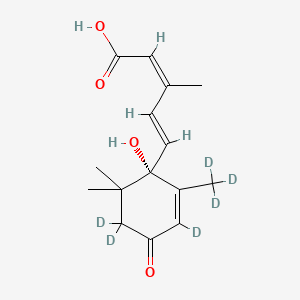

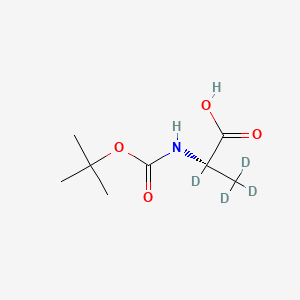

Rac Fosfomycin-13C3 Benzylamine Salt is a stable isotope-labeled chemical compound used in biochemical research and medical applications . It is a derivative of fosfomycin, a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis . The compound has a molecular weight of 286.34 g/mol and a chemical formula of C9H18N2O8P .

Synthesis Analysis

Rac Fosfomycin-13C3 Benzylamine Salt is commonly used in diagnostic tests to study the pharmacokinetics and metabolism of fosfomycin in vivo . It can also be used in drug discovery and development to study the mechanism of action and efficacy of fosfomycin and its derivatives .Molecular Structure Analysis

The molecular formula of rac Fosfomycin-13C3 Benzylamine Salt is C10H16NO4P . The compound has a molecular weight of 248.19 g/mol . The InChI string representation of the molecule isInChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3 (7-2)8 (4,5)6/h1-5H,6,8H2;2-3H,1H3, (H2,4,5,6)/i;1+1,2+1,3+1 . Chemical Reactions Analysis

Rac Fosfomycin-13C3 Benzylamine Salt is used in diagnostic tests to study the pharmacokinetics and metabolism of fosfomycin in vivo . It can also be used in drug discovery and development to study the mechanism of action and efficacy of fosfomycin and its derivatives .Physical And Chemical Properties Analysis

The molecular weight of rac Fosfomycin-13C3 Benzylamine Salt is 248.19 g/mol . The compound has a molecular formula of C9H18N2O8P . The compound is stable under normal laboratory conditions and can be stored for long periods without degradation .Scientific Research Applications

Biochemical Research

Rac Fosfomycin-13C3 Benzylamine Salt is a stable isotope-labeled chemical compound used in biochemical research . The stable isotope labeling enhances the molecule’s traceability and detectability in complex analytical studies .

Medical Applications

This compound is a derivative of fosfomycin, a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis . It can be used in medical applications to study the mechanism of action and efficacy of fosfomycin and its derivatives .

Pharmacokinetics Study

Rac Fosfomycin-13C3 Benzylamine Salt is commonly used in diagnostic tests to study the pharmacokinetics of fosfomycin in vivo . This helps researchers understand how the drug is absorbed, distributed, metabolized, and excreted in the body .

Drug Discovery and Development

This compound can also be used in drug discovery and development . Researchers can use it to study the mechanism of action of fosfomycin and its derivatives, which can lead to the development of new drugs .

Environmental Chemistry

The stable isotope labeling of this compound makes it particularly useful in fields such as environmental chemistry . It can be used to trace the movement and transformation of fosfomycin in the environment .

Improved Solubility and Stability

The benzylamine salt is added to improve solubility and stability, making it easier to handle and store . This makes Rac Fosfomycin-13C3 Benzylamine Salt a valuable tool for researchers and clinicians studying fosfomycin and its derivatives .

Mechanism of Action

Target of Action

The primary target of rac Fosfomycin-13C3 Benzylamine Salt, a derivative of fosfomycin, is the bacterial cell wall . Fosfomycin is a broad-spectrum antibiotic that inhibits bacterial cell wall synthesis .

Mode of Action

Fosfomycin can cross the blood-brain barrier and irreversibly inhibits an early stage in cell wall synthesis . This action disrupts the structural integrity of the bacterial cell wall, leading to cell death .

Biochemical Pathways

Fosfomycin acts on the biochemical pathway responsible for the synthesis of the bacterial cell wall . By inhibiting an early stage in this pathway, it prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall .

Pharmacokinetics

rac Fosfomycin-13C3 Benzylamine Salt is commonly used in diagnostic tests to study the pharmacokinetics and metabolism of fosfomycin in vivo . The benzylamine salt is added to improve solubility and stability, making it easier to handle and store .

Result of Action

The result of the compound’s action is the disruption of the bacterial cell wall, leading to bacterial cell death . Fosfomycin shows anti-bacteria activity for a range of bacteria, including multidrug-resistant (MDR), extensively drug-resistant (XDR), and pan-drug-resistant (PDR) bacteria .

Action Environment

The study of rac Fosfomycin-13C3 Benzylamine Salt helps in understanding the chemical interactions and stability of fosfomycin under various environmental conditions . This provides essential data that could influence environmental management and regulatory decisions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3-(113C)methyl(2,3-13C2)oxiran-2-yl)phosphonic acid;phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOCHWJDRUXOIQ-BURVIEGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH]1[13CH](O1)P(=O)(O)O.C1=CC=C(C=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Fosfomycin-13C3 Benzylamine Salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/no-structure.png)

![2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran](/img/structure/B563152.png)

![2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3](/img/structure/B563160.png)